NO2-SPDB-sulfo

Overview

Description

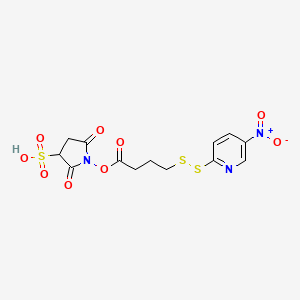

NO2-SPDB-sulfo, also known as 1-(4-((5-nitropyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in connecting cytotoxic drugs to antibodies, allowing targeted delivery to specific cells or proteins. Its cleavable nature ensures controlled drug release, optimizing the effectiveness of ADCs .

Preparation Methods

The synthesis of NO2-SPDB-sulfo involves several steps. The primary synthetic route includes the formation of a disulfide bond between 5-nitropyridin-2-yl and butanoyloxy groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The final product is purified through techniques like column chromatography .

In industrial production, large-scale synthesis follows similar steps but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and advanced purification methods like high-performance liquid chromatography (HPLC) is common to achieve the desired quality .

Chemical Reactions Analysis

NO2-SPDB-sulfo undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.

Reduction: The disulfide bond can be reduced to yield thiol groups, which are essential for conjugation reactions.

Substitution: The nitro group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives

Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically thiol derivatives and sulfonic acid derivatives .

Scientific Research Applications

NO2-SPDB-sulfo is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Facilitates targeted drug delivery in cellular studies.

Medicine: Integral in the development of targeted cancer therapies.

Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes

Mechanism of Action

The mechanism of action of NO2-SPDB-sulfo involves its role as a cleavable linker in ADCs. Upon administration, the ADC binds to specific antigens on the target cells. The linker then undergoes cleavage, releasing the cytotoxic drug within the target cells. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug .

Comparison with Similar Compounds

NO2-SPDB-sulfo is unique due to its cleavable nature and the presence of a sulfonic acid group, which enhances its solubility and reduces aggregation tendencies. Similar compounds include:

SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate): A non-sulfonated version of this compound.

MCC (maleimidomethyl cyclohexane-1-carboxylate): Another linker used in ADC synthesis, but with different chemical properties.

Hydrazone linkers: Used in some ADCs, but with different cleavage mechanisms

This compound stands out due to its enhanced solubility and controlled drug release properties, making it a preferred choice in many ADC formulations .

Biological Activity

NO2-SPDB-sulfo is a cleavable linker used in the development of antibody-drug conjugates (ADCs). This compound plays a crucial role in enhancing the targeted delivery of cytotoxic agents to cancer cells, thereby improving therapeutic efficacy while minimizing systemic toxicity. The biological activity of this compound is primarily associated with its function as part of ADC formulations, where it facilitates the release of the cytotoxic drug upon internalization by target cells.

The mechanism by which this compound operates involves several key steps:

- Binding to Antibodies : this compound is conjugated to antibodies that specifically target tumor-associated antigens. This specificity ensures that the cytotoxic agent is delivered primarily to cancer cells.

- Internalization : Upon binding to the target antigen, the ADC is internalized by the cancer cell through endocytosis.

- Cleavage and Release : Inside the cell, the linker undergoes cleavage, typically triggered by the acidic environment of endosomes or by specific enzymes, releasing the cytotoxic drug directly into the cell. This process enhances the bystander effect, allowing for damage to neighboring tumor cells that may not express the target antigen.

Case Studies and Research Findings

Recent studies have highlighted the efficacy and safety profiles of ADCs utilizing this compound. For example:

- Study on Epithelial Ovarian Cancer (EOC) : A phase 1 clinical trial evaluated an ADC incorporating this compound in patients with recurrent EOC. The study demonstrated an overall response rate (ORR) of 42% among patients with high folate receptor alpha (FRα) expression, showcasing significant therapeutic potential in this subset of patients .

- Meta-Analysis : Another analysis aggregated data from multiple trials involving ADCs with various linkers, including this compound. It was found that ADCs with cleavable linkers exhibited superior efficacy compared to those with non-cleavable linkers, particularly in tumors expressing high levels of target antigens .

Comparative Efficacy Table

| Study | Patient Population | Treatment | ORR (%) | Notable Adverse Effects |

|---|---|---|---|---|

| Moore et al. | Recurrent EOC | ADC with this compound | 42% | Grade ≥ 3 AEs reported |

| Nishio et al. | PROC | MORAb-202 | 52% | Serious AEs leading to discontinuation |

| Oaknin et al. | High FRα EOC | STRO-002 | 31% | Manageable AEs reported |

Safety Profile

The safety profile of this compound-based ADCs has been a focus in clinical trials. Common adverse effects include:

- Grade ≥ 3 Adverse Events : These may include hematological toxicities such as neutropenia and thrombocytopenia, which require careful monitoring and management .

- Serious Adverse Events : Reports indicate that some patients experienced serious adverse events leading to treatment discontinuation, emphasizing the need for thorough patient selection and monitoring during therapy .

Properties

IUPAC Name |

1-[4-[(5-nitropyridin-2-yl)disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O9S3/c17-11-6-9(28(22,23)24)13(19)15(11)25-12(18)2-1-5-26-27-10-4-3-8(7-14-10)16(20)21/h3-4,7,9H,1-2,5-6H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTQYMNCOAZOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCSSC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501146834 | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663598-89-8 | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=663598-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.